Cas no 1445-91-6 ((1S)-1-phenylethan-1-ol)

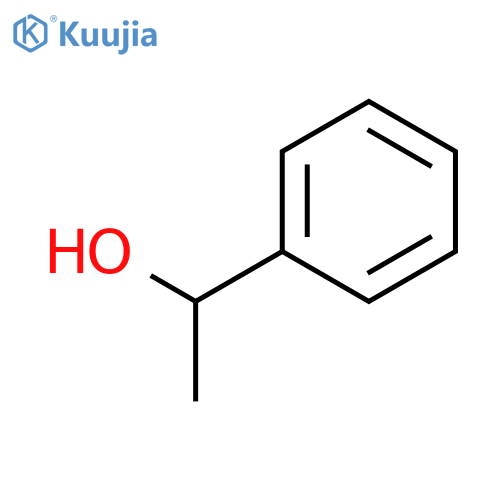

(1S)-1-phenylethan-1-ol structure

商品名:(1S)-1-phenylethan-1-ol

(1S)-1-phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (S)-1-Phenylethanol

- (-)-METHYL PHENYL CARBINOL

- (S)-(-)-1-METHYLBENZYL ALCOHOL

- (S)-(-)-1-PHENYLETHYL ALCOHOL

- (S)-(-)-ALPHA-METHYLBENZYL ALCOHOL

- (S)(-)-ALPHA-PHENETHYL ALCOHOL

- (S)-(-)-PHENYLETHANOL

- (S)-(-)-SEC-PHENETHYL ALCOHOL

- (S)-(-)-SEC-PHENYLETHYL ALCOHOL

- (S)-(-)-1-PHENYLETHANOL CHIRASELECT

- Benzenemethanol, α-methyl-, (αS)-

- (S)-(-)-1-Phenylethanol

- (S)-(?)-1-Phenylethanol

- (S)-1-Phenylethane-1-ol

- (S)-1-Phenylethyl Al

- (S)-1-Phenylethyl Alcohol

- (S)-(−)-1-Phenylethanol

- (S)-(-)-α-Methylbenzyl Alcohol

- (1S)-1-phenylethanol

- (1S)-1-Phenylethan-1-Ol

- 2MIC4QLY2X

- (S)-1-Phenethyl alcohol

- (s)-1-phenyl-1-ethanol

- (S)-1-phenylethan-1-ol

- (S)-alpha-methylbenzenemethanol

- (1S)-1-PHENYL-ETHANOL

- WAPNOHKVXSQRPX-ZETCQYMHSA-N

- [S]-1-phenylethanol

- 1-Phenylethanol #

- 1-Phenylethanol, (S)-

- (S)-(-)-sec-Phenethyl a

- BP-10717

- (AlphaS)-alpha-methylbenzenemethanol

- SS1

- (-)-.ALPHA.-PHENYLETHANOL

- CS-0007824

- (S)-(-)-1-Phenylethanol, 97%

- (-)-1-PHENYLETHYL ALCOHOL

- 1445-91-6

- CHEBI:16346

- P0796

- EN300-87752

- UNII-2MIC4QLY2X

- 1-phenyl-(1S)-ethan-1-ol

- CHEMBL348446

- s3365

- A808240

- (S)-(-)-1-Phenylethanol, for chiral derivatization, >=99.0%

- (-)-.ALPHA.-METHYLBENZYL ALCOHOL

- Benzenemethanol, .alpha.-methyl-, (.alpha.S)-

- (S)-(-)-1-Phenylethanol, ChiPros(R), produced by BASF, 98%

- (s)-1-phenyl-ethanol

- AKOS016842975

- (-)-(S)-1-PHENYLETHANOL

- Z360055168

- (S)-(-)-1-Phenylethanol, >=98.5% (sum of enantiomers, GC)

- S-1-PHENYLETHANOL

- Benzenemethanol, alpha-methyl-, (S)-

- AM84405

- NS00095828

- (-)-1-phenylethanol

- Benzenemethanol, a-methyl-, (aS)-

- (S)-PHENYLMETHYLCARBINOL

- (-)-.ALPHA.-PHENETHYL ALCOHOL

- Benzenemethanol, alpha-methyl-, (alphaS)-

- (1S)-1-phenylethanol;(S)-(-)-1-Phenylethanol

- 1-PHENYLETHANOL, (-)-

- J-007970

- MFCD00064264

- DTXSID4073259

- (-)-1-PHENYL-1-ETHANOL

- (-)-sec-phenethyl alcohol

- (S)-phenylethanol

- AS-13396

- F13077

- Q26841260

- HY-78093A

- (S)-(-)-1-Phenylethanol, for chiral derivatization

- J-501784

- SCHEMBL7144

- Benzenemethanol, .alpha.-methyl-, (S)-

- DB-009378

- doi:10.14272/WAPNOHKVXSQRPX-ZETCQYMHSA-N.1

- (1S)-1-phenylethan-1-ol

-

- MDL: MFCD00064264

- インチ: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1

- InChIKey: WAPNOHKVXSQRPX-ZETCQYMHSA-N

- ほほえんだ: O([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 2039797

計算された属性

- せいみつぶんしりょう: 122.0732

- どういたいしつりょう: 122.073

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 74.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.012 g/mL at 20 °C(lit.)

- ゆうかいてん: 9-11 °C (lit.)

- ふってん: 88-89 °C/10 mmHg(lit.)

- フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >

- 屈折率: n20/D 1.527

- ようかいど: 20g/l

- すいようせい: 20 g/L (20 ºC)

- PSA: 20.23

- LogP: 1.73990

- ひせんこうど: -42.5 º (neat)

- ようかいせい: 水、エタノール、グリセリンに可溶である。

- 光学活性: [α]/D −45±2°, c = 5% in methanol

(1S)-1-phenylethan-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:UN 2937 6

- WGKドイツ:3

- 危険カテゴリコード: 22-38-41

- セキュリティの説明: 26-39

- RTECS番号:DO9275000

-

危険物標識:

- 危険レベル:6.1

- セキュリティ用語:S26;S37/39

- リスク用語:R22;R36/37/38

- 包装カテゴリ:III

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

(1S)-1-phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021528-100g |

(S)-(-)-Phenylethanol |

1445-91-6 | 98% | 100g |

¥672.00 | 2023-11-21 | |

| BAI LING WEI Technology Co., Ltd. | 452559-100G |

(S)-(-)-1-Phenylethanol, 99%, reagent grade |

1445-91-6 | 99% | 100G |

¥ 936 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018742-25g |

(1S)-1-phenylethan-1-ol |

1445-91-6 | 97% | 25g |

¥139 | 2024-05-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0796-25g |

(1S)-1-phenylethan-1-ol |

1445-91-6 | 98.0%(GC) | 25g |

¥4390.0 | 2022-06-10 | |

| Enamine | EN300-87752-25g |

(1S)-1-phenylethan-1-ol |

1445-91-6 | 96% | 25g |

$101.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PM820-100g |

(1S)-1-phenylethan-1-ol |

1445-91-6 | 97% | 100g |

¥816.0 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21188-25g |

(S)-(-)-1-Phenylethanol, 98+% |

1445-91-6 | 98+% | 25g |

¥6575.00 | 2023-02-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82970-100g |

(S)-(-)-Phenylethanol |

1445-91-6 | 100g |

¥736.0 | 2021-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82970-500g |

(S)-(-)-Phenylethanol |

1445-91-6 | 500g |

¥3276.0 | 2021-09-07 | ||

| BAI LING WEI Technology Co., Ltd. | 284516-5g |

(S)-(-)-1-Phenylethanol, 99%, for chiral derivatization |

1445-91-6 | 99% | 5g |

¥ 907 | 2022-04-26 |

(1S)-1-phenylethan-1-ol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1445-91-6)(S)-(-)-1-phenylethanol

注文番号:sfd1909

在庫ステータス:in Stock

はかる:200KG

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:32

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1445-91-6)(S)-(?)-1-Phenylethanol

注文番号:1668744

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1445-91-6)(S)-(-)-1-苯乙醇

注文番号:LE26125356

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

(1S)-1-phenylethan-1-ol 関連文献

-

Yuanfeng Xu,Meng Wang,Bo Feng,Ziyang Li,Yuanhua Li,Hexing Li,Hui Li Catal. Sci. Technol. 2017 7 5838

-

Caixia Ke,Xiang Li,Shuangshuang Huang,Li Xu,Yunjun Yan RSC Adv. 2014 4 57810

-

Adrian Ioan Dudu,Laszlo Csaba Bencze,Csaba Paizs,Monica Ioana To?a React. Chem. Eng. 2022 7 442

-

Camila M. Kisukuri,Leandro H. Andrade Org. Biomol. Chem. 2015 13 10086

-

Harley R. McAlexander,Taylor J. Mach,T. Daniel Crawford Phys. Chem. Chem. Phys. 2012 14 7830

1445-91-6 ((1S)-1-phenylethan-1-ol) 関連製品

- 91-01-0(Benzhydrol)

- 885-77-8(4,4'-Dimethylbenzhydrol)

- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

- 13323-81-4(1-Phenylethanol)

- 285138-87-6(Benzenemethanol-13C, a-(methyl-13C)- (9CI))

- 7228-47-9(1-(Naphthalen-2-yl)ethanol)

- 93-56-1(rac Styrene Glycol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1445-91-6)(1S)-1-phenylethan-1-ol

清らかである:99%

はかる:25g

価格 ($):321.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1445-91-6)(S)-(-)-1-苯基乙醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ